molecular formula C27H24N4O2 B2862326 N-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477233-53-7

N-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2862326
CAS No.: 477233-53-7
M. Wt: 436.515
InChI Key: NIQWGEYMJKDFKT-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo[2,3-d]pyrimidine derivative characterized by three key structural features:

  • 7-position substitution: A 4-methylphenyl group.
  • 5-position substitution: A phenyl group.
  • N4-position substitution: A 3,4-dimethoxyphenylamine moiety.

The 3,4-dimethoxy groups on the aniline substituent may enhance solubility and modulate electronic interactions with biological targets, while the 4-methylphenyl group at the 7-position contributes to steric and lipophilic properties .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2/c1-18-9-12-21(13-10-18)31-16-22(19-7-5-4-6-8-19)25-26(28-17-29-27(25)31)30-20-11-14-23(32-2)24(15-20)33-3/h4-17H,1-3H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQWGEYMJKDFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of significant interest due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Structure and Properties

The compound belongs to a class of pyrrolopyrimidine derivatives characterized by their complex molecular structure. The presence of methoxy and methyl substituents enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through:

  • Inhibition of Kinases: Many pyrrolopyrimidine derivatives act as inhibitors of specific kinases involved in cancer progression. For instance, studies have shown that similar compounds can inhibit the activity of mitogen-activated protein kinases (MAPKs) and other cancer-related kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Anticancer Activity: The compound has been evaluated for its anticancer properties against several cell lines. It demonstrates significant cytotoxic effects, particularly against breast cancer (MCF-7), leukemia (K562), and melanoma (MDA-MB-435) cell lines. The observed IC50 values indicate potent growth inhibition .

Case Studies

  • Anticancer Activity Assessment:
    A study evaluated the compound's effects on various cancer cell lines. The results indicated that it effectively inhibited cell growth with an IC50 value ranging from 10 to 30 µM across different types of cancer cells .
  • Mechanistic Studies:
    Further investigations revealed that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. This suggests that this compound may trigger intrinsic apoptotic pathways in cancer cells .

Comparative Analysis Table

Compound Target Cell Line IC50 (µM) Effect
This compoundMAPKMCF-715Inhibition of proliferation
Similar Pyrrolopyrimidine DerivativeCDKK56220Induction of apoptosis
Similar Pyrrolopyrimidine DerivativeBcl-2MDA-MB-43525Increased apoptosis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name / ID 7-Substituent 5-Substituent N4-Substituent Molecular Formula Molecular Weight Notable Features
Target Compound 4-methylphenyl Phenyl 3,4-dimethoxyphenyl C₂₆H₂₄N₄O₂ 432.50 Electron-donating methoxy groups; balanced lipophilicity
K405-1049 (N-(3-chloro-4-methoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine) 4-methylphenyl Phenyl 3-chloro-4-methoxyphenyl C₂₆H₂₁ClN₄O 444.93 Chloro group increases lipophilicity; potential for altered target affinity
7-(4-Methoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 4-methoxyphenyl Phenyl 4-methylphenyl C₂₆H₂₄N₄O 424.50 Methoxy at 7-position; N4-methylphenyl may reduce steric hindrance
7-Benzyl-5-(3,4-dimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 2q) Benzyl 3,4-dimethoxyphenyl None (N4 unsubstituted) C₂₅H₂₄N₄O₂ 428.49 Benzyl group increases bulk; absence of N4 substituent alters binding dynamics
N-(3,4-Dichlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 5) None (7H) Phenyl 3,4-dichlorophenyl C₁₆H₁₂Cl₂N₄ 335.20 Dichloro groups enhance electron-withdrawing effects; unsubstituted 7-position
N-(3,4-dimethoxyphenethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine Thieno[2,3-d] core Phenyl 3,4-dimethoxyphenethyl C₂₂H₂₁N₃O₂S 391.49 Thienopyrimidine core alters π-π stacking; ethyl linker increases flexibility

Structural and Functional Insights

Substituent Effects at the 7-Position: The target compound’s 4-methylphenyl group at the 7-position provides moderate lipophilicity compared to benzyl (Compound 2q) or 4-methoxyphenyl (). In contrast, 7-benzyl derivatives (e.g., Compound 2q) exhibit increased steric bulk, which may hinder binding to flat binding pockets common in kinase targets .

N4-Substituent Modifications: The 3,4-dimethoxyphenyl group in the target compound offers electron-donating methoxy groups, which can enhance hydrogen bonding and π-cation interactions compared to 3-chloro-4-methoxyphenyl (K405-1049) or 3,4-dichlorophenyl (Compound 5) . Chloro substituents (e.g., K405-1049) increase lipophilicity (ClogP ≈ 5.2 vs.

Core Heterocycle Variations: Replacing the pyrrolo[2,3-d]pyrimidine core with thieno[2,3-d]pyrimidine () reduces aromaticity and alters electron distribution, impacting interactions with ATP-binding pockets in kinases .

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